1-Methyl-1H-1,2,3-triazol-4-amine
Overview
Description
1-Methyl-1H-1,2,3-triazol-4-amine is a heterocyclic compound that contains a triazole ring, which is a five-membered ring consisting of three nitrogen atoms and two carbon atoms. This compound is of significant interest due to its diverse applications in various fields such as medicinal chemistry, materials science, and agrochemicals.
Mechanism of Action
Target of Action
Triazole derivatives are known to interact with a variety of biological targets due to their ability to form hydrogen bonds and engage in dipole-dipole and π-stacking interactions .
Mode of Action
It’s known that triazole derivatives can stabilize cu(i) towards disproportionation and oxidation, thus enhancing its catalytic effect in the azide-acetylene cycloaddition .
Biochemical Pathways
Triazole derivatives are known to have a wide range of biological activities and can interact with various biochemical pathways .
Pharmacokinetics
Triazole derivatives are generally known for their stability against metabolic degradation, which can enhance their bioavailability .
Result of Action
Triazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, antioxidant, anti-diabetic, anti-cancer, anti-tubercular, antimalarial, and anti-leishmanial activities .
Action Environment
It’s known that the stability and activity of triazole derivatives can be influenced by factors such as ph, temperature, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
1-Methyl-1H-1,2,3-triazol-4-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as histone lysine demethylase KDM4C, where it acts as an inhibitor . The interaction between this compound and KDM4C involves the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to changes in gene expression and cellular processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting histone lysine demethylase KDM4C, this compound can alter the methylation status of histones, leading to changes in gene expression . These changes can affect various cellular processes, including cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of histone lysine demethylase KDM4C, inhibiting its enzymatic activity . This inhibition prevents the demethylation of histones, leading to an accumulation of methylated histones and subsequent changes in gene expression. Additionally, this compound may interact with other biomolecules through hydrogen bonding and dipole-dipole interactions, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions. Studies have shown that this compound is relatively stable, but its activity can diminish over extended periods . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively inhibit target enzymes such as histone lysine demethylase KDM4C . At higher doses, this compound can exhibit toxic or adverse effects, including potential damage to cellular structures and disruption of normal cellular functions .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo metabolic transformations, leading to the formation of metabolites that may have distinct biological activities . These metabolic pathways can influence the overall efficacy and toxicity of this compound in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound in different cellular compartments . Understanding the transport mechanisms of this compound is crucial for optimizing its therapeutic potential and minimizing adverse effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for the compound’s interaction with target biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-1,2,3-triazol-4-amine can be synthesized through several methods. One common approach involves the cycloaddition reaction between azides and alkynes, known as “click chemistry.” This reaction is typically catalyzed by copper(I) ions and proceeds under mild conditions, often in aqueous media . Another method involves the reaction of hydrazine derivatives with formamide or its derivatives .
Industrial Production Methods: Industrial production of this compound often employs scalable methods such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. This method ensures high yields and purity, making it suitable for large-scale applications .
Chemical Reactions Analysis
1-Methyl-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Triazole oxides.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
1-Methyl-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 1,2,4-Triazole
- 1,2,3-Triazole
Properties
IUPAC Name |
1-methyltriazol-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4/c1-7-2-3(4)5-6-7/h2H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCBWIXMCAIFMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70561416 | |
Record name | 1-Methyl-1H-1,2,3-triazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70561416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67545-00-0 | |
Record name | 1-Methyl-1H-1,2,3-triazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70561416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-1H-1,2,3-triazol-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.